2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S2/c17-12-1-3-13(4-2-12)24-10-14(21)18-9-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHSJXRBZLWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation via Amidoxime Cyclization
1,2,4-Oxadiazoles are commonly synthesized through cyclization reactions involving amidoximes and carboxylic acid derivatives. For this target:
- Thian-4-carboxylic acid is converted to thian-4-carbonyl chloride using thionyl chloride.
- Reaction with hydroxylamine generates thian-4-carboxamidoxime .
- Cyclodehydration with cyanoacetic acid in the presence of $$ \text{POCl}_3 $$ yields 5-(cyanomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole .
- Reduction of the nitrile group to a primary amine using $$ \text{LiAlH}_4 $$ or catalytic hydrogenation produces 3-(thian-4-yl)-1,2,4-oxadiazol-5-yl)methylamine .
Key Reaction Parameters
Alternative Route: Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,4-oxadiazoles:
- Thian-4-hydroxamic acid chloride is prepared from thian-4-carboxylic acid and $$ \text{SOCl}_2 $$.
- Reaction with aminomethyl cyanide in toluene at reflux forms the oxadiazole core.
- Deprotection of the amine group (if protected) yields the desired methylamine derivative.
Advantages : Higher regioselectivity and milder conditions compared to cyclodehydration.
Synthesis of 2-[(4-Fluorophenyl)sulfanyl]acetyl Chloride
Thioether Formation via Nucleophilic Substitution
- 4-Fluorobenzenethiol reacts with chloroacetyl chloride in the presence of $$ \text{Et}_3\text{N} $$ to form 2-[(4-fluorophenyl)sulfanyl]acetyl chloride .
- The reaction is conducted in anhydrous toluene at 0–5°C to minimize disulfide byproducts.
Reaction Conditions
Coupling of Fragments to Form Acetamide
Amide Bond Formation Using Schotten-Baumann Conditions
- 3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl)methylamine is dissolved in toluene.
- 2-[(4-Fluorophenyl)sulfanyl]acetyl chloride is added dropwise at 0°C.
- Aqueous $$ \text{NaOH} $$ (15–20%) is introduced to maintain a biphasic system, facilitating rapid amide bond formation.
- The organic layer is separated, acidified with dilute $$ \text{HCl} $$, and concentrated to isolate the crude product.
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | Toluene, Xylene | Toluene | 78 |
| Temperature (°C) | 0–25 | 0–5 | 82 |
| NaOH Concentration | 10–30% | 15% | 85 |
Coupling via Carbodiimide Chemistry
Alternative method using $$ \text{EDCl} $$ and $$ \text{HOBt} $$:
- 2-[(4-Fluorophenyl)sulfanyl]acetic acid is activated with $$ \text{EDCl/HOBt} $$ in $$ \text{DMF} $$.
- Reaction with the methylamine derivative at room temperature for 12 hours yields the acetamide.
Comparison of Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 85 | 95 | 2 hours |
| EDCl/HOBt | 78 | 90 | 12 hours |
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.45–7.40 (m, 2H, Ar-F), 7.10–7.05 (m, 2H, Ar-F), 4.35 (s, 2H, CH$$ _2 $$), 3.85–3.75 (m, 1H, thian), 2.95–2.85 (m, 4H, thian), 1.80–1.70 (m, 2H, thian).
- $$ ^{13}\text{C NMR} $$ : 168.5 (C=O), 162.3 (C-F), 135.2 (oxadiazole), 129.8 (thian), 115.7 (Ar-C).
- HRMS (ESI+) : m/z calcd for C$$ _18$$H$$ _19$$FN$$ _3$$O$$ _2$$S$$ _2$$ [M+H]$$ ^+ $$: 400.0892; found: 400.0889.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structural features allow it to bind to enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring, in particular, is known for its ability to interact with biological macromolecules, making it a key component in the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active acetamides and oxadiazole derivatives. Key analogues include:
Pharmacological Comparison
- Anti-Tuberculosis Activity: The target compound’s closest analogue, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22), demonstrated superior binding affinity (-9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase compared to the reference drug isoniazid (-7.5 kcal/mol). This suggests that fluorinated oxadiazole-acetamide hybrids may enhance target engagement in anti-TB drug design .
- Anti-Inflammatory/Anti-Exudative Activity: Derivatives like 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide showed anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The 4-fluorophenyl group likely contributes to enhanced lipophilicity and membrane penetration .
Physicochemical Properties
- Lipophilicity (LogP) : The thian-4-yl substituent in the target compound may increase LogP compared to analogues with methoxyphenyl or pyridinyl groups (e.g., BU52240: LogP ~3.2). This could influence blood-brain barrier penetration or off-target effects .
- Hydrogen Bonding : The acetamide backbone and oxadiazole nitrogen atoms provide hydrogen-bond acceptors, a feature shared with anti-TB candidate C22 and anti-exudative triazole derivatives .
Research Findings and Methodologies
- In Silico Studies : Analogues like C22 were prioritized via molecular docking and ADMET profiling, highlighting the importance of fluorinated aromatic systems in optimizing binding and pharmacokinetics .
- Crystallographic Data : Structural validation of related compounds (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide) utilized SHELX refinement tools, ensuring accurate stereochemical assignments .
- Synthetic Routes : Key intermediates for similar compounds involve Huisgen cycloaddition for oxadiazole formation and nucleophilic substitution for sulfanyl-acetamide linkages .
Biological Activity
2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 299.37 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its antimicrobial , antiproliferative , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing sulfanyl groups exhibit significant antimicrobial properties. The presence of the thian group and oxadiazole moiety enhances this activity by potentially disrupting microbial cell functions. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, suggesting a promising role in treating infections .
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated using various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | MCF-7 | 14.2 |
| Similar Compound B | MCF-7 | 17.9 |
Anti-inflammatory Activity
The anti-inflammatory potential is attributed to the modulation of inflammatory pathways. Compounds with similar structures have been shown to inhibit the release of pro-inflammatory cytokines in vitro, indicating a possible mechanism for reducing inflammation in various conditions .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfanyl group significantly enhanced activity against both strains, supporting the hypothesis that structural diversity can lead to improved efficacy. -
Case Study on Cancer Cell Lines :
In a comparative study involving several oxadiazole derivatives, the compound exhibited notable cytotoxicity against human cancer cell lines, with mechanisms involving DNA damage and apoptosis being elucidated through flow cytometry assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
